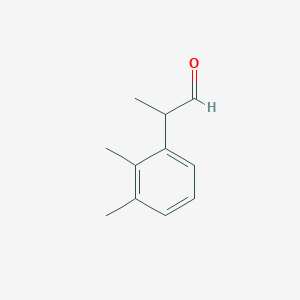

2-(2,3-Dimethylphenyl)propanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2-(2,3-dimethylphenyl)propanal |

InChI |

InChI=1S/C11H14O/c1-8-5-4-6-11(10(8)3)9(2)7-12/h4-7,9H,1-3H3 |

InChI Key |

GNEYVIZQCGXVEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C=O)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 2,3 Dimethylphenyl Propanal

Chemo- and Regioselective Synthesis Strategies for Arylpropanals

The selective synthesis of arylpropanals like 2-(2,3-dimethylphenyl)propanal requires precise control over chemical reactivity and the position of functional group introduction.

Catalytic Approaches to the Propanal Core

Catalysis offers efficient and selective routes to the propanal core structure. Both transition metal catalysis and organocatalysis have proven to be powerful tools in this endeavor.

Transition metal-catalyzed reactions are pivotal in the synthesis of aldehydes. rsc.org Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are particularly relevant. The palladium-catalyzed carbonylation of aryl halides, for instance, is a well-established method for producing a variety of carbonyl compounds. nih.gov This reaction involves the coupling of an aryl halide, carbon monoxide (or a CO surrogate), and a nucleophile. nih.gov The use of CO surrogates is gaining traction to avoid the handling of toxic and flammable carbon monoxide gas. rsc.orgrsc.org

Hydroformylation, another key transition metal-catalyzed process, involves the addition of a formyl group and a hydrogen atom across a double bond. tesisenred.net The asymmetric hydroformylation of vinylarenes is a particularly attractive route to optically active aldehydes, which are precursors to valuable pharmaceuticals. libretexts.org Rhodium-based catalysts have been extensively studied for this transformation, with significant advancements made in controlling regioselectivity to favor the desired branched aldehyde product. libretexts.orgethernet.edu.et

| Reaction | Catalyst | Substrate | Product | Key Features |

| Palladium-Catalyzed Carbonylation | Palladium complexes (e.g., with Xantphos ligand) | Aryl halides | Aryl aldehydes, amides, esters | High functional group tolerance; can be performed at atmospheric pressure. nih.govacs.org |

| Rhodium-Catalyzed Hydroformylation | Rhodium complexes with phosphine (B1218219) or phosphite (B83602) ligands | Vinylarenes | Branched arylpropanals | High regioselectivity for branched products; enables asymmetric synthesis. libretexts.orgethernet.edu.et |

| Copper-Catalyzed Formal Hydroformylation | Copper hydride (CuH) with a Lewis acid (e.g., zinc triflate) | Vinyl arenes | α-aryl acetal (B89532) products | High enantioselectivity and exclusively branched regioselectivity. nih.gov |

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. benthamdirect.com A novel organocatalytic strategy involves the formylation of boronic acids using glyoxylic acid as the formylating agent, catalyzed by simple aniline (B41778) derivatives. This method is notable for its operational simplicity and broad substrate scope, accommodating a wide array of functional groups.

Dienamine catalysis represents another significant advancement in organocatalysis, allowing for the direct γ-functionalization of α,β-unsaturated aldehydes. semanticscholar.org This strategy transforms the electrophilic character of the aldehyde into a nucleophilic one, enabling reactions with electrophiles at the γ-position. semanticscholar.org

Rearrangement Reactions and Alkylation Strategies for Dimethylphenylpropanal Frameworks

Rearrangement reactions offer a powerful means to construct complex molecular architectures from simpler precursors. The Fries rearrangement, for example, involves the conversion of a phenolic ester to a hydroxy aryl ketone, which can be an important intermediate in the synthesis of various compounds. wikipedia.org Other notable rearrangements include the Pinacol-pinacolone rearrangement, which converts a 1,2-diol to a carbonyl compound, and the Wolff rearrangement, which transforms an α-diazocarbonyl compound into a ketene. berhamporegirlscollege.ac.inwikipedia.org The Tiffeneau–Demjanov rearrangement can be employed for the synthesis of five, six, and seven-membered rings. berhamporegirlscollege.ac.in

Alkylation strategies are also crucial for building the dimethylphenylpropanal framework. A known method for synthesizing 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) involves the alkylation of isobutyraldehyde (B47883) with benzylic halides using a phase-transfer catalyst. asianpubs.org An alternative approach starts from substituted alkylaromatics, proceeding through bromination and subsequent alkylation to yield the target aldehyde in moderate yields. asianpubs.orgresearchgate.net A patented method describes the preparation of 2-(2,3-dimethylphenyl)-1-propanal from 1-bromo-2,3-dimethylbenzene and chloroacetone. scispace.com

Enantioselective and Stereocontrolled Synthesis of Chiral Propanal Derivatives

The synthesis of chiral propanal derivatives with high enantiomeric purity is of great interest due to their potential applications in pharmaceuticals and other bioactive molecules.

Asymmetric Catalysis in α-Chiral Aldehyde Formation

Asymmetric catalysis is the cornerstone of enantioselective synthesis. Chiral aldehyde catalysis has emerged as a significant strategy for the asymmetric α-functionalization of various compounds. d-nb.inforsc.org This approach utilizes a chiral aldehyde catalyst to induce stereoselectivity in reactions, providing an efficient route to α-functionalized chiral amines and α,α-disubstituted α-amino acids without the need for protecting groups. acs.orgnih.govrsc.org

The asymmetric hydroformylation of vinylarenes, as mentioned earlier, is a direct method for producing α-chiral aldehydes. libretexts.org The development of chiral ligands, such as bidentate phosphine-phosphorodiamidites, has enabled high regio- and enantioselectivity in the hydroformylation of vinyl esters. acs.org Furthermore, copper hydride catalysis has been successfully applied to the enantioselective formal hydroformylation of vinyl arenes, yielding highly enantioenriched α-aryl acetal products that can be readily converted to the corresponding aldehydes. nih.gov

| Catalytic System | Reaction Type | Substrate | Product | Key Features |

| Chiral Aldehyde Catalysis | α-Functionalization | Amines, Amino Acids | α-Functionalized Chiral Amines/Amino Acids | Direct functionalization without protecting groups; high efficiency and enantioselectivity. acs.orgnih.govrsc.org |

| Asymmetric Hydroformylation | Hydroformylation | Vinylarenes, Vinyl Esters | α-Chiral Aldehydes | High regio- and enantioselectivity; direct route to chiral aldehydes. libretexts.orgacs.org |

| CuH-Catalyzed Formal Hydroformylation | Hydroacetalization | Vinyl Arenes | Enantioenriched α-Aryl Acetals | High enantioselectivity; exclusive branched regioselectivity; products are precursors to chiral aldehydes. nih.gov |

Chiral Auxiliaries and Ligand Design in Aldehyde Synthesis

One of the foundational strategies in asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a suitable prochiral starting material would be reacted with a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, to form a diastereomeric intermediate. wikipedia.orgnih.gov The inherent chirality of the auxiliary then shields one face of the molecule, forcing an incoming reagent to attack from the less hindered side. wikipedia.org For instance, the alkylation of an amide derived from pseudoephedrine and a corresponding acid would proceed with high diastereoselectivity. nih.gov After the stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched aldehyde and allowing the auxiliary to be recovered. wikipedia.org

The design of chiral ligands for metal-catalyzed reactions represents another powerful approach. pnas.org These ligands coordinate to a metal center, creating a chiral environment that influences the reaction's stereoselectivity. pnas.orgscispace.com In the context of synthesizing this compound, a rhodium or palladium complex with a chiral phosphine ligand, such as BINAP, could be employed to catalyze an asymmetric hydrogenation or hydroformylation of a suitable olefin precursor. The ligand's structure is paramount; C2-symmetric ligands have historically been dominant, but non-symmetrical ligands are increasingly recognized for their efficacy. pnas.orgscispace.com The precise steric and electronic properties of the ligand dictate the enantiomeric excess of the final product. chemrxiv.org

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Diastereoselectivity | Precursor | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinones | >95% | Carboxylic Acid | LiOH/H2O2 |

| Pseudoephedrine | >90% | Carboxylic Acid | LiAlH4 or other nucleophiles |

| Camphorsultam | >98% | Carboxylic Acid | LiAlH4, hydrolysis |

| 8-Phenylmenthol | Variable | Acyl Chloride | Grignard reagents, hydrolysis |

This table provides illustrative data based on common applications of these auxiliaries and does not represent specific experimental results for this compound.

Enantioselective Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. researchgate.net When catalyzed by a chiral entity, it can produce β-hydroxy carbonyl compounds with high enantiopurity. researchgate.netd-nb.info To synthesize this compound via an enantioselective aldol reaction, one could envision a crossed-aldol strategy. This would involve the reaction of a propanal derivative with 2,3-dimethylbenzaldehyde. The use of a chiral catalyst, such as a proline-derived organocatalyst or a chiral metal complex, would control the stereochemical outcome. pnas.orgscirp.org For example, a chiral nickel(II) complex could catalyze the direct asymmetric aldol reaction of an N-acyl thiazinanethione with 2,3-dimethylbenzaldehyde, yielding a protected anti-aldol adduct with high stereocontrol. d-nb.info Subsequent transformations would then lead to the desired aldehyde. The choice of catalyst and reaction conditions is crucial in determining both the diastereoselectivity and enantioselectivity of the aldol product. pnas.orggoogle.com

Biocatalytic Transformations for Enantiopure Aldehydes and Precursors

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. researchgate.net Enzymes, with their inherent chirality and high selectivity, are ideal for producing enantiopure compounds like this compound.

Enzyme-Mediated Kinetic Resolutions of Aldehydes

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on an enzyme that preferentially reacts with one enantiomer, leaving the other unreacted. rsc.org For a racemic mixture of this compound, a lipase (B570770) such as Candida antarctica lipase A (CAL-A) or Candida antarctica lipase B (CAL-B) could be employed. ubbcluj.roresearchgate.net In the presence of an acyl donor, the enzyme would selectively acylate one enantiomer of the corresponding alcohol precursor, 2-(2,3-dimethylphenyl)propan-1-ol, which can be formed in situ. The resulting ester and the unreacted alcohol enantiomer can then be separated. The maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. rsc.org

To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. rsc.orgacs.org In DKR, the kinetic resolution is coupled with in situ racemization of the starting material. rsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. For this compound, a DKR could be achieved using a lipase in combination with a racemization catalyst. ubbcluj.roacs.org

Table 2: Enzyme Classes for Kinetic Resolution

| Enzyme Class | Reaction Type | Substrate | Product |

|---|---|---|---|

| Lipases | Acylation/Hydrolysis | Alcohols, Esters | Enantiopure Alcohols and Esters |

| Proteases | Amide Bond Formation/Hydrolysis | Amines, Amides | Enantiopure Amines and Amides |

| Esterases | Hydrolysis | Esters | Enantiopure Alcohols and Acids |

| Oxynitrilases | Cyanohydrin Formation | Aldehydes | Enantiopure Cyanohydrins |

This table illustrates the general applicability of different enzyme classes.

Dynamic Asymmetric Disproportionation using Alcohol Dehydrogenases (ADH)

Alcohol dehydrogenases (ADHs) are versatile enzymes that can catalyze the oxidation of alcohols to aldehydes and the reduction of aldehydes to alcohols. researchgate.net Some ADHs, like horse liver alcohol dehydrogenase (HLADH), can perform a biocatalytic version of the Cannizzaro reaction, where two molecules of an aldehyde are disproportionated into one molecule of the corresponding alcohol and one molecule of the carboxylic acid. researchgate.netnih.gov When applied to a racemic α-substituted aldehyde like this compound, this can become a dynamic asymmetric disproportionation. nih.gov The enzyme would selectively oxidize one enantiomer of the aldehyde to the carboxylic acid and reduce the other to the alcohol, all while recycling the necessary nicotinamide (B372718) cofactor (NAD+/NADH). rsc.orguni-graz.at This redox-neutral process is highly atom-efficient as it does not require an external sacrificial co-substrate. nih.gov

A study on various 2-arylpropanals using HLADH demonstrated the feasibility of this approach, yielding both enantioenriched (S)-profens and (S)-propenols. nih.gov A similar strategy could be applied to this compound to produce both the corresponding chiral alcohol and carboxylic acid.

Whole-Cell Biotransformations for Aldehyde Production

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. chemrxiv.orgnih.gov The cells contain the necessary enzymes and cofactors, and can even regenerate the cofactors. chemrxiv.orgescholarship.org For the production of this compound, a whole-cell system, such as E. coli or Saccharomyces cerevisiae, could be engineered to express the desired enzymes. chemrxiv.orgnih.gov For instance, the cells could be engineered to express an alcohol dehydrogenase that selectively oxidizes 2-(2,3-dimethylphenyl)propan-1-ol to the aldehyde. researchgate.net A key challenge in aldehyde production is preventing the over-reduction of the aldehyde to the alcohol or its over-oxidation to the carboxylic acid. chemrxiv.orgescholarship.org This can be addressed through genetic manipulation of the host's metabolic pathways or by using specific cofactor regeneration systems. escholarship.org

Biocatalytic Hydrogen-Borrowing Cascades

Hydrogen-borrowing cascades are elegant, atom-efficient processes that combine multiple enzymatic reactions in a single pot. nih.govnih.gov In a typical cascade for producing a chiral carboxylic acid from an α,β-unsaturated aldehyde, an ene-reductase first reduces the carbon-carbon double bond, and then an aldehyde dehydrogenase oxidizes the resulting saturated aldehyde to the carboxylic acid. rsc.orgdntb.gov.ua The hydride for the initial reduction is "borrowed" from the second oxidative step, making the process redox-neutral. nih.govrsc.org

To synthesize a chiral aldehyde like this compound, a modified hydrogen-borrowing cascade could be envisioned. For example, an alcohol could be converted to a chiral amine through a dual-enzyme system consisting of an alcohol dehydrogenase and an amine dehydrogenase. hims-biocat.eu This demonstrates the potential to create complex chiral molecules through these sophisticated, multi-enzyme cascades.

Sustainable and Green Chemistry Approaches in Propanal Synthesis

Green chemistry principles aim to reduce waste and minimize the use of hazardous substances in chemical production. frontiersin.org For aldehyde synthesis, this often involves replacing traditional stoichiometric oxidants, such as chromium-based reagents, with cleaner alternatives and more efficient catalytic systems. frontiersin.orgtandfonline.com

Autoxidation represents a potentially green route for chemical synthesis, utilizing molecular oxygen, often from the air, as the primary oxidant. rsc.orgrsc.org The process typically involves a free-radical chain reaction that can convert aldehydes into peracids and subsequently into carboxylic acids. rsc.orgnih.gov

Recent research has demonstrated that this transformation can be initiated and controlled using light, such as sunlight or UV irradiation, often without the need for any catalytic additives. rsc.orgdntb.gov.ua This catalyst- and additive-free approach offers a highly atom-efficient and low-cost synthetic pathway. rsc.org Key parameters like the choice of solvent and the wavelength of light can be adjusted to control the reaction, selectively favoring the formation of either the intermediate peracid or the final carboxylic acid product. rsc.org While this method typically leads to carboxylic acids, understanding and controlling the initial oxidation step is crucial for developing selective aldehyde-to-acid transformations under environmentally benign conditions. The broad applicability of these methods to a range of aromatic and aliphatic aldehydes suggests their potential as a sustainable alternative to traditional oxidation techniques. rsc.org

A primary green strategy for synthesizing aldehydes is the selective oxidation of their corresponding primary alcohols, in this case, 2-(2,3-dimethylphenyl)propan-1-ol. Waste-free techniques focus on using clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), which produce water as the only byproduct. frontiersin.orgmdpi.com These methods avoid the use of stoichiometric, often toxic, inorganic oxidants like permanganates or chromates. frontiersin.orgtandfonline.com

The success of these green oxidations hinges on the development of highly selective and reusable catalysts.

Heterogeneous Catalysts: Magnetite (Fe₃O₄) nanoparticles have emerged as an inexpensive, non-toxic, and recoverable catalyst for the oxidation of alcohols using H₂O₂ in an aqueous medium. tandfonline.com This system demonstrates high selectivity for aldehydes without significant overoxidation to carboxylic acids. mdpi.com Similarly, ruthenium-on-carbon (Ru/C) has been used for the solvent-free oxidation of alcohols under air or oxygen, offering high yields and the ability to be recycled multiple times without losing activity. jst.go.jp

Homogeneous Catalysts: The TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) radical, often used with a co-oxidant like a copper or iron salt, is a highly effective catalyst for the selective aerobic oxidation of primary alcohols to aldehydes. beilstein-journals.orgd-nb.info Mechanochemical approaches, where the reaction is activated by ball milling under solvent-free conditions, have been shown to accelerate these TEMPO-based oxidations, providing excellent yields rapidly and cleanly. beilstein-journals.orgd-nb.info

These catalytic systems represent a significant advancement in creating waste-free pathways for aldehyde production.

| Catalytic System | Oxidant | Key Advantages | Typical Substrates | Reference |

|---|---|---|---|---|

| Nanomagnetic Fe3O4 | H2O2 | Inexpensive, non-toxic, reusable, works in water. | Benzylic and aliphatic alcohols | tandfonline.com |

| Ruthenium on Carbon (Ru/C) | O2 / Air | Solvent-free conditions, catalyst is reusable, high efficiency. | Primary and secondary alcohols | jst.go.jp |

| TEMPO/Cu(I) or Fe(NO3)3 | O2 / Air | High chemoselectivity for primary alcohols, works under ambient conditions. | Benzylic and aliphatic alcohols | beilstein-journals.orgd-nb.info |

| I2-KI-K2CO3 | - (Anaerobic) | Metal-free, works in water, excellent yields. | Alcohols | organic-chemistry.org |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis. rsc.org This approach offers significant advantages over traditional batch processing, including superior process control, enhanced safety by minimizing the volume of hazardous materials at any given time, and straightforward scalability by extending the operation time or "numbering-up" reactors. rsc.orgengineering.org.cn For aldehyde synthesis, flow chemistry allows for precise control of stoichiometry, residence time, and temperature, which is critical for maximizing yield and preventing side reactions. rsc.orgnih.gov

Microreactors are miniaturized flow devices with channels in the sub-millimeter range. numberanalytics.com Their defining feature is an extremely high surface-area-to-volume ratio, which enables exceptionally efficient heat and mass transfer. numberanalytics.comabo.fimdpi.com This allows for precise temperature control, even for highly exothermic reactions, and rapid mixing of reactants, which can dramatically improve reaction yields and selectivity. numberanalytics.commdpi.com

In the context of aldehyde synthesis, microreactors offer several key benefits:

Improved Yield and Selectivity: The precise control over reaction conditions minimizes the formation of byproducts, such as those from over-oxidation. numberanalytics.com

Handling of Unstable Intermediates: Highly reactive or unstable intermediates can be generated and consumed in situ within the microreactor, avoiding their accumulation and improving process safety. acs.orgbeilstein-journals.org

Process Intensification: Reactions can be performed much faster than in batch reactors, leading to significantly higher productivity for a given reactor volume. mdpi.comannualreviews.org

For example, the aerobic oxidation of alcohols using a Cu/TEMPO catalyst system in a packed-bed microreactor achieved nearly 100% yield of benzaldehyde (B42025) in just 30 seconds, a rate significantly faster than in conventional reactors. mdpi.com

A significant advantage of performing reactions in pressurized flow systems is the ability to superheat solvents—that is, to heat them to temperatures well above their normal boiling points. acs.orgthalesnano.com According to the Arrhenius equation, reaction rates increase exponentially with temperature. thalesnano.com By operating under superheated conditions, reaction times can be drastically reduced, often from hours to mere minutes or seconds. acs.orgnih.gov

This technique of process intensification has been successfully applied to a wide range of organic transformations. acs.org For instance, a reaction requiring 20 hours at reflux in a batch process was completed in less than one minute in a continuous flow reactor using superheated methanol (B129727) at 200 °C. nih.gov In another example, a second-order reaction that would take five days to complete at room temperature could be finished in under 10 minutes at 200 °C under superheated flow conditions. acs.org This dramatic acceleration allows for extremely high throughput and productivity, making it a valuable strategy for the continuous and scalable production of chemicals like this compound. acs.orgacs.org

| Reaction Type | Batch Condition | Batch Time | Superheated Flow Condition | Flow Residence Time | Reference |

|---|---|---|---|---|---|

| Thermal Condensation | Methanol Reflux | 20 hours | Methanol @ 200 °C | < 1 minute | nih.gov |

| Wolff–Kishner Reduction | Carbitol @ 200 °C | 11 minutes | Methanol @ 200 °C | 22 minutes | acs.org |

| Imidazole Synthesis | Conventional Heating | Several hours | Solvent @ 180 °C | 2 minutes | acs.orgresearchgate.net |

| Thermolysis | Toluene Reflux | 22 hours | Toluene @ 210 °C | 6 minutes | acs.org |

Mechanistic Investigations of 2 2,3 Dimethylphenyl Propanal Reactivity

Reaction Pathway Elucidation through Computational Chemistry

Computational methods, particularly those rooted in quantum mechanics, allow for the detailed exploration of molecular behavior at the electronic level. These techniques are instrumental in mapping the energetic landscapes of chemical reactions, identifying the most likely pathways, and rationalizing observed chemical phenomena.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organic reactions due to its balance of accuracy and computational cost. mdpi.commdpi.com DFT studies on aldehydes, including propanal and its derivatives, can effectively predict sites of reactivity and elucidate the competition between different mechanistic pathways. nih.govacs.org For instance, DFT calculations have been used to explain the selectivity of organolithium reagents towards propanal, showing why methyllithium (B1224462) favors nucleophilic addition to the carbonyl group while lithium diisopropylamide (LDA) preferentially acts as a base to deprotonate the α-carbon. nih.gov

The reactivity of 2-(2,3-dimethylphenyl)propanal is governed by the electrophilic nature of its carbonyl carbon. Computational analyses, such as the calculation of frontier molecular orbitals (HOMO and LUMO) and the generation of Molecular Electrostatic Potential (MEP) maps, can quantify and visualize this reactivity. mdpi.comresearchgate.net The LUMO is typically centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The MEP map provides a visual guide to the charge distribution, highlighting the electron-deficient (blue) region around the carbonyl carbon and electron-rich (red) areas, such as the oxygen atom and the aromatic ring. researchgate.netbohrium.com

A smaller HOMO-LUMO energy gap (ΔE) generally implies higher reactivity, as it suggests that less energy is required to excite an electron to a higher energy state, facilitating chemical transformations. researchgate.net DFT calculations can provide these values, offering a quantitative measure to compare the reactivity of this compound with other related aldehydes.

Table 1: Representative DFT-Calculated Reactivity Descriptors for Aldehydes This table is illustrative, showing typical parameters obtained from DFT calculations on aldehyde systems.

| Descriptor | Typical Value/Observation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; relevant for reactions with electrophiles. |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability; lower energy suggests higher electrophilicity of the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | ~5-6 eV | A smaller gap suggests higher polarizability and greater reactivity. researchgate.net |

| Mulliken Charge on C=O Carbon | +0.2 to +0.4 | A higher positive charge indicates a more electrophilic site for nucleophilic attack. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Positive potential near carbonyl carbon | Visually confirms the electrophilic nature of the carbonyl group, guiding nucleophilic attack. bohrium.com |

Chemical reactions proceed from reactants to products via one or more high-energy transition states (TS). solubilityofthings.com A transition state is a fleeting, unobservable configuration at the peak of an energy barrier that must be overcome for the reaction to proceed. solubilityofthings.com In multi-step reactions, transient but more stable species known as intermediates are formed in local energy minima between transition states. wolfram.com

Table 2: Characteristics of Transition States and Intermediates in Reaction Mechanisms

| Entity | Definition | Position on Energy Profile | Lifetime | Key Characteristics |

|---|---|---|---|---|

| Transition State (TS) | A specific molecular configuration along the reaction coordinate with the maximum potential energy. solubilityofthings.com | Energy Maximum (Saddle Point) libretexts.org | Extremely short (< 1 ps) solubilityofthings.com | Represents the activation energy barrier (Ea); cannot be isolated or directly observed. solubilityofthings.com |

| Intermediate (I) | A molecule with a discrete lifetime that is formed in one step and consumed in another. wolfram.com | Local Energy Minimum wolfram.com | Longer than a TS, but often still short | Corresponds to a valley between two transition states; can sometimes be isolated or detected spectroscopically. |

The mechanism of a reaction is not solely determined by the intrinsic properties of the reactants but is also heavily influenced by the surrounding environment and subtle electronic interactions within the molecule.

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a profound impact on molecular conformation and reactivity. wikipedia.org These effects are based on the principle of stabilizing interactions between a filled (donor) orbital and a nearby empty (acceptor) orbital. wikipedia.org In this compound, hyperconjugation—the interaction of the C-H or C-C σ-bonds on the ethyl group with the π* orbital of the carbonyl—can influence the rotational barrier and the reactivity of the aldehyde. The bulky 2,3-dimethylphenyl group imposes significant steric constraints, which, in combination with stereoelectronic preferences, will dictate the most stable ground-state conformation and the direction of nucleophilic attack on the carbonyl group.

Solvent effects can dramatically alter reaction rates and selectivity. researchgate.net Polar solvents can stabilize charged intermediates or transition states more than neutral reactants, often accelerating reactions. Specific interactions, such as hydrogen bonding between a protic solvent (e.g., methanol) and the carbonyl oxygen of the aldehyde, can activate the carbonyl group toward nucleophilic attack. researchgate.net Conversely, a solvent might stabilize the reactants more than the transition state, leading to a slower reaction. researchgate.net Computational models can explicitly include solvent molecules or use an implicit continuum model (like the COSMO model mentioned in a study of S-S bond cleavage) to simulate these effects and predict their impact on the reaction energy profile. acs.org

Catalytic Reaction Mechanisms involving Arylpropanals

Catalysis is essential for achieving efficient and selective synthesis of complex molecules. Both metal complexes and small organic molecules can serve as powerful catalysts for transformations involving arylpropanals, operating through distinct mechanistic cycles.

Transition metals are widely used to catalyze a variety of organic reactions. For arylpropanals and their precursors, processes like hydroformylation, hydrogenation, and cross-coupling are of significant industrial and academic importance. The mechanism of these reactions typically involves a catalytic cycle where the metal center undergoes changes in its oxidation state and coordination sphere.

A key example is the rhodium-catalyzed hydroformylation of an alkene precursor (e.g., 2,3-dimethylstyrene) to produce this compound. nih.gov The generally accepted mechanism involves coordination of the alkene to a rhodium-hydride complex, followed by insertion to form a rhodium-alkyl species. Subsequent CO insertion and reductive elimination yield the aldehyde product and regenerate the catalyst. nih.gov

The ligands coordinated to the metal center play a crucial role in determining both the reactivity and selectivity of the catalyst. nih.gov Bulky phosphine (B1218219) or phosphite (B83602) ligands can influence the regioselectivity, favoring the formation of the branched aldehyde (like this compound) over the linear isomer. nih.gov The electronic properties of the substituents on the aryl ring also have a significant effect. The electron-donating methyl groups on the phenyl ring of the substrate can influence the rate of key steps in the catalytic cycle, such as olefin insertion or reductive elimination.

Table 3: Representative Data for Rhodium-Catalyzed Hydroformylation of Styrene (B11656) Derivatives Data adapted from a study on styrene hydroformylation, illustrating the effect of ligands on yield and selectivity. nih.gov This demonstrates the principles applicable to the synthesis of this compound from its corresponding styrene precursor.

| Catalyst System | Substrate | Yield (%) | Branched:Linear Ratio (b/l) |

|---|---|---|---|

| [Rh(COD)Cl]₂ + Triphenyl Phosphate (B84403) (P2) | Styrene | 40 | 6.6 : 1 |

| [Rh(COD)Cl]₂ + Trimethyl Phosphate (P1) | Styrene | 16 | 8.0 : 1 |

| [Rh(COD)Cl]₂ + Ligand P6 | Styrene | 92 | >99 : 1 |

| [Rh(COD)Cl]₂ + Ligand P6 | 4-Methylstyrene | 89 | >99 : 1 |

\P6 refers to a specific hybrid phosphate promoter ligand used in the cited study. nih.gov*

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, often with high stereoselectivity. taltech.ee For aldehydes like this compound, the two primary modes of activation are enamine and iminium catalysis. beilstein-journals.org

In enamine catalysis , a chiral secondary amine (e.g., a proline derivative) reacts with the aldehyde to form a nucleophilic enamine intermediate. taltech.ee This enamine can then attack an electrophile, such as in a Michael addition to a nitroalkene or an α,β-unsaturated aldehyde. beilstein-journals.orgresearchgate.net The chirality of the catalyst directs the attack to one face of the electrophile, leading to a product with high enantiomeric excess (ee).

In iminium catalysis , the same chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the LUMO of the aldehyde system, activating it for nucleophilic attack at the β-position. beilstein-journals.org

The stereochemical outcome of these reactions is often rationalized using models like the Zimmerman-Traxler transition state for aldol (B89426) reactions or through detailed DFT calculations that compare the energies of the various possible diastereomeric transition states. nih.gov These calculations have shown that subtle steric and electronic interactions between the substrate, the catalyst, and the electrophile dictate which pathway is favored, explaining the high levels of stereocontrol observed experimentally. beilstein-journals.orgnih.gov

Table 4: Representative Organocatalytic Aldol Reaction of Ketones with an Aldehyde Data adapted from a study on prolinamide-catalyzed aldol reactions, illustrating typical yields and stereoselectivities achievable through organocatalysis. nih.gov This is representative of how this compound could behave in similar transformations.

| Ketone Reactant | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Acetone | L-Prolinamide | 95 | - | 94 |

| Butanone | L-Prolinamide | 82 (total) | 95:5 | 99 |

| Cyclopentanone | L-Prolinamide | 94 | 95:5 | >99 |

| Cyclohexanone | L-Prolinamide | 92 | 60:40 | >99 |

Zeolite-Catalyzed Reactions and Promoter Effects

Zeolites, with their well-defined microporous structures and acidic or basic sites, are versatile catalysts for a range of organic transformations. nih.gov While specific studies on the zeolite-catalyzed reactions of this compound are not extensively documented, the behavior of other aromatic aldehydes and related molecules in zeolite catalysis provides insights into its potential reactivity.

Aromatic aldehydes, including derivatives of benzaldehyde (B42025), have been identified as potent promoters for the zeolite-catalyzed dehydration of methanol (B129727) to dimethyl ether (DME). rsc.org This promotion effect occurs at low temperatures and ppm-level concentrations of the aldehyde. rsc.org The proposed mechanism involves the competitive adsorption of the aldehyde onto a Brønsted acid site within the zeolite, followed by a reaction with methanol to form a hemiacetal intermediate. researchgate.net This intermediate then loses a water molecule to generate a highly reactive methyl oxonium species, which subsequently reacts with another methanol molecule to produce DME, regenerating the aldehyde promoter and the acid site. researchgate.net The stability of this key oxonium intermediate is influenced by electron-donating groups on the aromatic ring and the confinement effects within the zeolite pores. rsc.org Given the presence of two electron-donating methyl groups on the phenyl ring of this compound, it is plausible that it could act as a promoter in similar reactions.

The introduction of promoters, such as phosphorus, into the zeolite framework can significantly alter its catalytic properties. rsc.org Phosphatation is a common post-synthetic modification that can impact the acidity, hydrothermal stability, and selectivity of zeolites. rsc.org For instance, in the conversion of volatile fatty acids to aromatics, the use of a Ga-promoted ZSM-5 zeolite was shown to enhance the yield of BTEX (benzene, toluene, ethylbenzene, and xylenes). rsc.org The promotional effect of gallium is attributed to its role in the cyclization and aromatization steps of the reaction mechanism. rsc.org While not directly studied with this compound, these findings suggest that the reactivity and selectivity of its transformations over zeolites could be tuned by the introduction of appropriate promoters.

Zeolites are also known to catalyze electrophilic aromatic substitution reactions with high para-selectivity due to shape-selective constraints imposed by their pore structure. rsc.org This could be relevant for reactions involving the aromatic ring of this compound, potentially favoring substitution at the less sterically hindered positions.

Radical Reactions and Autoxidation Processes

The presence of a benzylic hydrogen atom and an aldehyde group makes this compound susceptible to radical-mediated transformations. These reactions can be initiated by light or through autoxidation in the presence of oxygen.

Photochemical Initiation and Free Radical Pathways

Photochemical processes can initiate a variety of chemical reactions by generating high-energy intermediates. wikipedia.org In the context of aldehydes, photochemical initiation can lead to the formation of acyl radicals, which are key intermediates in many subsequent reactions. mdpi.com While direct photochemical studies on this compound are scarce, the photochemistry of related arylcyclopropanes and the enzymatic oxidation of 2-phenylpropanal (B145474) offer valuable insights. rsc.orgscielo.brrsc.org

For instance, the horseradish peroxidase (HRP)-catalyzed oxidation of 2-phenylpropanal, a close structural analog, proceeds through a radical mechanism. scielo.br In this process, the enol form of the aldehyde is oxidized to a resonance-stabilized enol radical. This radical then reacts with dissolved oxygen to form a peroxyl radical, which can cyclize to a 1,2-dioxetane (B1211799) derivative. The cleavage of this dioxetane results in the formation of acetophenone (B1666503) in an excited triplet state. scielo.br This study demonstrates the propensity of the 2-arylpropanal structure to undergo radical-mediated oxidation.

Furthermore, general principles of free radical reactions indicate that the benzylic C-H bond in this compound would be susceptible to abstraction by radicals, leading to the formation of a stabilized benzylic radical. lkouniv.ac.inwikipedia.org This radical could then participate in various propagation steps, such as addition to double bonds or reaction with oxygen.

Mechanistic Aspects of Aerobic Oxidation and Peracid Formation

The aerobic oxidation of aldehydes to carboxylic acids is a fundamental organic transformation that often proceeds via a free radical chain mechanism. wikipedia.org In the case of this compound, this would lead to the formation of 2-(2,3-dimethylphenyl)propanoic acid. A study on the aerobic oxidation of the chiral aldehyde (R)-2-phenylpropanal highlights the feasibility of this transformation. nih.gov This reaction can be catalyzed by co-catalyst systems such as ketoABNO (9-azabicyclo[3.3.1]nonan-3-one N-oxyl) and NaNO2 under mild conditions, yielding the corresponding carboxylic acid without significant racemization. nih.gov

The autoxidation of aldehydes in the presence of oxygen is a classic example of a free radical chain reaction that leads to the formation of peracids. wikipedia.org The process is initiated by the formation of an acyl radical from the aldehyde. This acyl radical then reacts with molecular oxygen to form an acylperoxy radical. The acylperoxy radical can then abstract a hydrogen atom from another aldehyde molecule to form a peracid and a new acyl radical, thus propagating the chain. mdpi.com

For this compound, this process would result in the formation of peroxy-2-(2,3-dimethylphenyl)propanoic acid. The formation of peracetic acid from acetaldehyde (B116499) is a well-established industrial process that proceeds through a similar vapor-phase oxidation mechanism. google.com The efficiency of this process can be influenced by the reactor surface, with inert materials like aluminum oxide favoring the formation of the peracid over the corresponding carboxylic acid. google.com

Table 1: Key Intermediates in the Radical Oxidation of this compound

| Intermediate | Structure | Role |

| Acyl Radical | 2-(2,3-Dimethylphenyl)propanoyl radical | Key intermediate in both aerobic oxidation and peracid formation. |

| Acylperoxy Radical | 2-(2,3-Dimethylphenyl)propanoylperoxy radical | Formed by the reaction of the acyl radical with oxygen. |

| Peracid | Peroxy-2-(2,3-dimethylphenyl)propanoic acid | Product of the reaction between the acylperoxy radical and the aldehyde. |

| Benzylic Radical | 1-(2,3-Dimethylphenyl)ethyl radical | Formed by hydrogen abstraction from the benzylic position. |

Nucleophilic and Electrophilic Transformations of the Aldehyde Moiety

The carbonyl group of an aldehyde is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity dictates the reactivity of this compound towards a variety of nucleophiles and electrophiles.

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide yields an alcohol. libretexts.org The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com The presence of electron-donating groups, such as the two methyl groups on the phenyl ring of this compound, may slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. However, the steric hindrance around the carbonyl group, due to the adjacent methyl group and the dimethylphenyl ring, is likely to play a more significant role in controlling the rate and stereoselectivity of nucleophilic additions.

Table 2: Examples of Nucleophilic Addition Reactions with Aldehydes

| Nucleophile | Product Type |

| Grignard Reagents (R-MgX) | Secondary Alcohol |

| Organolithium Reagents (R-Li) | Secondary Alcohol |

| Hydride Reagents (e.g., NaBH4, LiAlH4) | Primary Alcohol |

| Cyanide (CN-) | Cyanohydrin |

| Alcohols (R-OH) | Hemiacetal/Acetal (B89532) |

| Amines (R-NH2) | Imine/Enamine |

The formation of enamines from aldehydes and secondary amines is another important transformation. The mechanism involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. acs.org This is followed by dehydration to yield the enamine. acs.org

Electrophilic transformations at the aldehyde moiety are less common but can occur at the carbonyl oxygen. Protonation of the carbonyl oxygen by a strong acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

The synthesis of 2-(2,3-dimethylphenyl)-1-propanal itself can involve several key transformations. A patented method describes its preparation from 1-bromo-2,3-dimethylbenzene and chloroacetone. scispace.com This suggests that reactions involving the formation of the propanal side chain are of industrial relevance.

Advanced Spectroscopic and Spectrometric Characterization of 2 2,3 Dimethylphenyl Propanal and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. organicchemistrydata.org For a molecule like 2-(2,3-dimethylphenyl)propanal, which contains multiple isomers (positional and stereoisomers), NMR is critical for unambiguous identification.

Isomer differentiation is readily achievable by examining the substitution pattern on the aromatic ring. dtu.dk The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the methyl substituents. For the 2,3-dimethylphenyl isomer, three distinct aromatic proton signals are expected. In contrast, a 2,4-dimethylphenyl isomer would also show three aromatic signals but with different splitting patterns and chemical shifts, while a 3,4-dimethylphenyl isomer would present two distinct aromatic signals. Similarly, ¹³C NMR spectroscopy can distinguish between isomers based on the number and chemical shifts of the carbon signals, which are influenced by the symmetry and electronic environment of the molecule. weebly.comudel.edu

While direct experimental NMR data for this compound is not widely published, data for its immediate precursor, 2-(2,3-dimethylphenyl)propan-2-ol, is available and provides valuable insight into the expected spectral features of the aromatic and dimethylphenyl moieties. google.com

Table 1: Experimental NMR Data for 2-(2,3-Dimethylphenyl)propan-2-ol in CDCl₃ Source: google.com

| Assignment | ¹H NMR (500 MHz) δ (ppm) | ¹³C NMR (125 MHz) δ (ppm) |

|---|---|---|

| Aromatic-H | 7.29 - 7.32 (m, 1H) | 123.11 |

| Aromatic-H | 7.03 - 7.10 (m, 2H) | 125.02 |

| 129.02 | ||

| Ar-CH₃ | 2.50 (s, 3H) | 17.72 |

| Ar-CH₃ | 2.29 (s, 3H) | 21.08 |

| C(CH₃)₂ | 1.68 (s, 6H) | 31.24 |

| C-OH | 1.70 (s, 1H) | 73.71 |

| Aromatic-C | 135.09 | |

| Aromatic-C | 138.69 |

Based on this data and known chemical shift effects, a predicted NMR spectrum for this compound can be formulated. The aldehydic proton (-CHO) is expected to appear as a highly deshielded doublet in the ¹H NMR spectrum, typically between 9-10 ppm. The adjacent methine proton (CH) would be a multiplet, coupled to both the aldehydic proton and the methyl protons on the propyl chain.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR δ (ppm) | Multiplicity | Predicted ¹³C NMR δ (ppm) |

|---|---|---|---|

| -CHO | 9.5 - 9.8 | d | ~200 - 205 |

| Ar-H | ~7.1 - 7.3 | m | ~125 - 130 |

| Ar-CH(CH₃)CHO | ~3.5 - 4.0 | q | ~45 - 55 |

| Ar-CH(CH₃)CHO | ~1.4 - 1.6 | d | ~15 - 20 |

| Ar-CH₃ | ~2.2 - 2.4 | s | ~18 - 22 |

For stereochemical assignment at the chiral center (C2 of the propanal chain), advanced NMR techniques are employed. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can confirm the coupling between the aldehydic proton, the C2-methine proton, and the C3-methyl protons. organicchemistrydata.org To determine the absolute configuration of a single enantiomer, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. researchgate.net These agents interact with the enantiomers of this compound to form diastereomeric complexes, which will exhibit separate and distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light, providing crucial information on enantiomeric excess and absolute configuration. wiley.com For a chiral molecule like this compound, these methods are essential for a complete stereochemical characterization.

Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Applications in Chiral Aldehyde Analysis

Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light as a function of wavelength, arising from electronic transitions within the molecule. asianpubs.org The aldehyde carbonyl group (C=O) possesses an n→π* electronic transition, which is inherently chiral when located at a stereocenter, as in this compound. This transition typically gives rise to a CD signal (a Cotton effect) in the 280-300 nm region. The aromatic dimethylphenyl group also acts as a chromophore, with its π→π* transitions contributing to the ECD spectrum at lower wavelengths (typically <280 nm). nih.gov

The sign and intensity of the observed Cotton effects can be correlated with the absolute configuration of the chiral center. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry of the molecule can be unambiguously assigned. researchgate.netrsc.org Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making ECD a valuable tool for quantitative enantiomeric analysis. asianpubs.org

Induced Circular Dichroism (iCD) and Vibrational Chiroptical Spectroscopy (VCD, ROA)

When a chiral molecule lacks a suitable chromophore, its absolute configuration can still be investigated using Induced Circular Dichroism (iCD). This involves forming a complex between the analyte and an achiral chromophoric host, which then exhibits a CD spectrum characteristic of the guest's chirality.

Vibrational chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), measure the differential absorption or scattering of left and right circularly polarized infrared radiation, corresponding to molecular vibrations. dtu.dkresearchgate.net A key advantage of VCD and ROA is that all molecules with chiral centers have a vibrational chiroptical spectrum, regardless of whether they contain a UV-Vis chromophore. dtu.dkresearchgate.net

For this compound, VCD spectra would be rich in information, showing signals for the C-H stretching and bending modes of the chiral methine, the aldehyde C-H, and the methyl groups, as well as vibrations of the aromatic ring. By comparing the experimental VCD spectrum with the DFT-calculated spectrum for a chosen enantiomer (e.g., the (R)-enantiomer), a direct and reliable assignment of the absolute configuration can be made. dtu.dkrsc.org The combination of ECD and VCD provides a powerful and complementary approach for the robust stereochemical analysis of chiral aldehydes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. core.ac.uk Unlike low-resolution mass spectrometry which provides an integer mass, HRMS can measure mass-to-charge ratios (m/z) to four or five decimal places. core.ac.uk

For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₄O. The calculated exact mass can distinguish it from any potential isobaric impurities (compounds with the same nominal mass but different elemental formulas).

Table 3: HRMS Data for this compound

| Formula | Nominal Mass | Monoisotopic (Exact) Mass |

|---|

In addition to precise mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. For aromatic aldehydes like this compound, characteristic fragmentation pathways include:

Analysis of the exact masses of these fragment ions further confirms the structure of the parent molecule and can be used to differentiate it from isomers. For instance, the fragmentation pattern of 2,3-dimethylphenylpropanal would differ from that of its 3,4- or 2,5-dimethylphenyl isomers due to the different substitution on the aromatic ring influencing the stability of the resulting fragment ions. docbrown.info

Near-Infrared (NIR) Spectrophotometry for Quantitative Analysis of Aromatic Aldehydes

Near-Infrared (NIR) spectrophotometry is a rapid, non-destructive analytical technique that is well-suited for the quantitative analysis of organic compounds, including aromatic aldehydes. unl.edunih.gov The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm) contains absorption bands that arise from overtones and combinations of fundamental molecular vibrations, such as C-H, O-H, and N-H stretches. tandfonline.com

Aromatic aldehydes exhibit characteristic absorption bands in the NIR region. A notable band, often found around 2210 nm, is attributed to the combination of the formyl C-H stretching and the C=O stretching frequencies. tandfonline.com This specific absorption allows for the quantitative determination of aromatic aldehydes, even in the presence of other carbonyl-containing compounds like ketones, which lack the formyl C-H bond. tandfonline.com

The quantitative analysis of this compound in various matrices can be achieved by developing calibration models using techniques like multiple linear regression (MLR) or partial least squares (PLS) regression. These models correlate the NIR spectral data with the concentration of the aldehyde as determined by a primary reference method. Once established, the NIR method allows for fast and routine quality control. metrohm.com

Table 4: Characteristic Near-Infrared (NIR) Absorption Bands Relevant to this compound Source: unl.edutandfonline.com

| Functional Group | Vibrational Mode | Approximate Wavelength (nm) |

|---|---|---|

| Aromatic C-H | 2nd Overtone of C-H Stretch | ~1100 - 1200 |

| Alkyl C-H | 2nd Overtone of C-H Stretch | ~1200 |

| Aromatic C-H | 1st Overtone of C-H Stretch | ~1680 |

| Aldehyde C-H | Combination (C-H stretch + C=O stretch) | ~2210 |

The non-destructive nature and speed of NIR spectroscopy make it a valuable tool for at-line or in-line process monitoring during the synthesis or use of this compound and its derivatives. metrohm.com

Computational Modeling and Cheminformatics Applied to 2 2,3 Dimethylphenyl Propanal

Molecular Dynamics Simulations and Conformational Analysis of Arylpropanals

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.govnih.gov This technique allows researchers to observe the conformational changes of arylpropanals like 2-(2,3-Dimethylphenyl)propanal over time, providing a veritable "molecular movie." nih.gov The resulting trajectory contains detailed information about the positions and velocities of every atom, which is difficult to obtain through experimental methods alone. nih.gov

Conformational analysis, the study of the geometries and energies of different spatial arrangements (conformers) of a molecule, is crucial for understanding its physical and chemical properties. nobelprize.orgdrugdesign.org For arylpropanals, the rotation around single bonds gives rise to various conformers, each with a specific potential energy. youtube.com The most stable conformers, which correspond to energy minima on the potential energy surface, are the most likely to be populated. drugdesign.org

The study of the energetics between different rotamers helps in understanding the stability of various isomers by considering the spatial orientation and through-space interactions of substituents. lumenlearning.com In the case of this compound, key conformational features would include the orientation of the propanal group relative to the dimethylphenyl ring. Non-bonded interactions, such as steric hindrance between the aldehyde group and the methyl groups on the aromatic ring, will significantly influence the preferred conformations. nobelprize.org By identifying the most stable conformers, researchers can better predict the molecule's reactivity and its interactions with other molecules, such as receptors or catalysts.

Table 1: Hypothetical Torsional Energy Profile for this compound

| Dihedral Angle (Ring-C-C-H) | Relative Potential Energy (kcal/mol) | Conformation Description |

| 0° | 5.0 | Eclipsed (High Energy) |

| 60° | 0.5 | Gauche (Local Minimum) |

| 120° | 4.5 | Eclipsed |

| 180° | 0.0 | Anti (Global Minimum, Most Stable) |

| 240° | 4.5 | Eclipsed |

| 300° | 0.5 | Gauche (Local Minimum) |

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes Relevant to Research

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. iupac.orgrsc.org The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, determines its properties. iupac.org QSPR models are developed by creating a mathematical relationship between these molecular descriptors and an experimentally measured property. nih.gov

For arylpropanals, QSPR can be employed to predict a wide range of relevant attributes without the need for extensive laboratory experiments. nih.govnih.gov These properties can include boiling point, vapor pressure, solubility, and chromatographic retention times. The process involves calculating a variety of molecular descriptors for a set of related arylpropanals, such as topological indices, constitutional descriptors, and quantum-chemical descriptors. researchgate.net These descriptors quantify different aspects of the molecular structure, such as size, shape, branching, and electronic distribution. nih.gov

Using statistical methods like multiple linear regression, a model is built to predict the property of interest. nih.gov Once validated, this model can be used to estimate the properties of new or unmeasured compounds like this compound. This predictive capability is highly valuable in research for screening potential candidates and prioritizing experimental work. iupac.org

Table 2: Example QSPR Data for a Series of Arylpropanals

| Compound | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

| 2-Phenylpropanal (B145474) | 134.18 | 17.07 | 205 | 204.5 |

| 2-(4-Methylphenyl)propanal | 148.20 | 17.07 | 221 | 220.8 |

| This compound | 162.23 | 17.07 | 235 (Est.) | 234.7 |

| 2-(4-Methoxyphenyl)propanal | 164.20 | 26.30 | 255 | 255.2 |

In Silico Design of Novel Reaction Conditions and Catalysts for Aldehyde Transformations

Computational chemistry provides powerful tools for the in silico design and screening of catalysts and reaction conditions for specific chemical transformations, including those involving aldehydes. acs.orguib.no This approach can significantly accelerate the discovery of new, more efficient synthetic methods. researchgate.net For the synthesis or transformation of this compound, computational methods can be used to explore potential reaction pathways and evaluate the performance of different catalysts.

One common strategy is to use quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction mechanism. nih.gov These calculations can determine the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction energy profile. beilstein-journals.org This information is crucial for understanding catalyst activity and selectivity.

For instance, in designing a catalyst for the asymmetric hydrogenation of an arylpropanal, researchers can computationally screen a library of potential catalyst candidates. researchgate.net By calculating the energy barriers for the formation of different stereoisomers, the model can predict which catalyst will provide the highest enantioselectivity. researchgate.net This in silico screening process allows chemists to focus their experimental efforts on the most promising candidates, saving time and resources. uib.no Volcano plot analysis is another valuable tool for identifying the most efficient catalysts for a given reaction by comparing the energies of stationary points across a set of related catalysts. beilstein-journals.org

Table 3: Hypothetical Computational Screening of Catalysts for Aldehyde Reduction

| Catalyst Candidate | Ligand Type | Calculated Energy Barrier (kcal/mol) | Predicted Enantiomeric Excess (%) |

| [Rh(COD)Cl]₂ | Phosphine (B1218219) A | 15.2 | 85 (R) |

| [RuCl₂(p-cymene)]₂ | Diamine B | 12.5 | 95 (S) |

| [Ir(COD)Cl]₂ | Phosphine C | 18.1 | 60 (R) |

| [Rh(COD)₂]BF₄ | Phosphine-Oxazoline D | 11.8 | 98 (S) |

Application of Machine Learning Algorithms in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic chemistry by enabling the prediction and optimization of chemical reactions with unprecedented accuracy. bohrium.commdpi.com For the synthesis of this compound, ML algorithms can be trained on vast datasets of known chemical reactions to predict the outcome of a planned synthesis, including the major product, yield, and optimal reaction conditions. researchgate.netpreprints.org

Machine learning models, such as neural networks and random forests, can learn complex patterns and relationships within chemical data that are not immediately obvious to human chemists. researchgate.netacs.org These models can predict reaction outcomes by considering the structures of the reactants, reagents, and catalysts, as well as reaction parameters like temperature and solvent. preprints.orgacs.org

Table 4: Example Data for Machine Learning-Based Reaction Optimization

| Temperature (°C) | Catalyst Loading (mol%) | Solvent | Concentration (M) | Reaction Time (h) | Observed Yield (%) |

| 60 | 1.0 | Toluene | 0.1 | 12 | 75 |

| 80 | 0.5 | THF | 0.2 | 8 | 82 |

| 70 | 0.75 | Dioxane | 0.15 | 10 | 88 |

| 90 | 1.2 | Toluene | 0.1 | 6 | 91 |

Advanced Applications and Emerging Research Directions for 2 2,3 Dimethylphenyl Propanal

2-(2,3-Dimethylphenyl)propanal as a Versatile Synthetic Intermediate

This compound serves as a crucial starting material in the synthesis of a variety of valuable organic molecules. Its chemical structure, featuring a reactive aldehyde group and a substituted aromatic ring, allows for diverse chemical transformations, making it a versatile building block in several areas of chemical synthesis.

Precursor for Chiral Pharmaceutical Building Blocks (e.g., Profen Derivatives, Chiral Alcohols, Amines)

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry due to the different physiological effects often exhibited by different stereoisomers of a drug. This compound is a valuable precursor for the synthesis of chiral building blocks, which are essential components in the construction of complex pharmaceutical agents.

Profen Derivatives: Profens are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic efficacy of these drugs is often associated with a specific enantiomer. While direct synthesis of profen derivatives from this compound is not extensively documented in the provided results, the structural similarity of the 2-phenylpropionaldehyde core to the backbone of profens like ibuprofen (B1674241) and ketoprofen (B1673614) suggests its potential as a starting material for novel derivatives. jocpr.comnih.gov The synthesis of such derivatives would likely involve oxidation of the aldehyde to a carboxylic acid, a key functional group in profens.

Chiral Alcohols: Chiral alcohols are versatile intermediates in organic synthesis, readily converted into other functional groups. liverpool.ac.uk The asymmetric reduction of prochiral ketones and aldehydes is a powerful method for their preparation. nih.govtandfonline.com For instance, the reduction of this compound can yield the corresponding chiral alcohol, 2-(2,3-dimethylphenyl)propan-1-ol. This transformation can be achieved using various catalytic systems, including those based on chiral metal catalysts or enzymes, which can afford high enantioselectivity. liverpool.ac.uknih.govgoogle.com These chiral alcohols can then serve as precursors for other chiral molecules.

Chiral Amines: Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals and natural products. rsc.org One common route to chiral amines is through the reduction of chiral alcohols or the reductive amination of aldehydes. ru.nlacs.org Therefore, the chiral alcohol derived from this compound can be further converted into the corresponding chiral amine, 2-(2,3-dimethylphenyl)propan-1-amine. Asymmetric hydrogenation of imines derived from this compound also represents a direct and efficient pathway to these valuable chiral building blocks. acs.org

Interactive Data Table: Synthesis of Chiral Building Blocks

| Precursor | Target Compound Type | Key Transformation | Catalyst/Reagent Examples | Potential Applications |

| This compound | Profen Derivatives | Oxidation | CrO₃, KMnO₄ | Anti-inflammatory drugs |

| This compound | Chiral Alcohols | Asymmetric Reduction | Chiral Ru-catalysts, Enzymes (ADH) | Pharmaceutical intermediates |

| This compound | Chiral Amines | Reductive Amination | NaBH₃CN, H₂/Pd-C | Pharmaceutical ingredients |

Role in the Synthesis of Complex Organic Molecules

Beyond its role in generating fundamental chiral building blocks, this compound is utilized in the construction of more intricate molecular architectures. google.com Its aldehyde functionality allows for participation in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions enable the elongation of the carbon chain and the introduction of new functional groups, paving the way for the synthesis of complex natural products and other biologically active molecules. For example, a patent discloses a method for preparing 2-(2,3-dimethylphenyl)-1-propanal itself, highlighting its importance as an intermediate. google.com

Application in the Production of Advanced Materials Monomers

The unique chemical structure of this compound and its derivatives can be leveraged in the field of materials science. The aromatic ring provides rigidity and thermal stability, while the propanal group offers a reactive handle for polymerization or for incorporation into larger monomeric units. Although direct applications in advanced materials are not extensively detailed in the provided search results, the synthesis of derivatives such as 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445) and its subsequent reduction points to the creation of molecules with specific olfactory properties, which can be considered a functional material application in the fragrance industry. asianpubs.orgasianpubs.orgresearchgate.net The principles used to create these fragrance molecules could be adapted to produce monomers for polymers with tailored optical, electronic, or mechanical properties.

Development as Chemical Probes in Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to elucidate its function in a biological system. snv63.runih.gov The development of such probes is a critical aspect of chemical biology and drug discovery.

Design Principles for Small Molecule Modulators and Ligands

The design of effective small molecule modulators and ligands hinges on several key principles, including target affinity, selectivity, and the ability to elicit a specific biological response. nih.govfrontiersin.org The scaffold of this compound can serve as a starting point for the rational design of such molecules.

The design process often begins with a known ligand or a fragment that binds to the target of interest. The 2-(2,3-dimethylphenyl) group can be considered a hydrophobic fragment that can interact with corresponding pockets in a protein. The propanal group offers a reactive site for modification and the introduction of other pharmacophoric features. Structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule and the resulting changes in activity are measured, are crucial in optimizing the potency and selectivity of a potential probe. mdpi.com Computational modeling and structure-based drug design can further guide the synthetic efforts by predicting how a molecule will bind to its target.

Methodologies for Target Engagement and Selectivity Profiling in Biological Systems

Once a potential chemical probe is synthesized, it is essential to verify that it interacts with its intended target within a complex biological environment and to assess its selectivity for that target over other proteins. nih.govfrontiersin.org

Target Engagement refers to the binding of the probe to its target protein in a cellular or in vivo setting. nih.gov Several techniques can be employed to measure target engagement. For instance, a derivative of the probe could be synthesized with a tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) that allows for its detection and quantification once bound to the target. mdpi.com Thermal shift assays, where the stability of a protein is measured in the presence and absence of the probe, can also provide evidence of binding. frontiersin.org

Selectivity Profiling aims to identify any off-target interactions of the chemical probe. nih.gov This is crucial to ensure that the observed biological effects are indeed due to the modulation of the intended target. Chemoproteomics approaches, which use affinity-based probes to pull down interacting proteins from a cell lysate, followed by mass spectrometry-based identification, are powerful tools for assessing selectivity on a proteome-wide scale. nih.gov Genetic approaches, such as using cells with a mutated version of the target protein that no longer binds the probe, can also provide strong evidence for on-target activity. nih.gov

Interactive Data Table: Methodologies for Probe Characterization

| Methodology | Purpose | Description | Example Application |

| Tagged Probe Synthesis | Visualization/Quantification | A fluorescent or affinity tag is attached to the probe to monitor its localization and binding. | Using a fluorescently labeled this compound derivative to visualize its uptake and distribution in cells. |

| Thermal Shift Assay | Target Engagement | Measures the change in the melting temperature of a protein upon ligand binding. | Assessing the binding of a this compound derivative to a purified target protein. |

| Chemoproteomics | Selectivity Profiling | Uses an affinity-based probe to identify all interacting proteins in a complex mixture. | Identifying on- and off-targets of a this compound-based probe in a cell lysate. |

| Genetic Knockout/Mutation | Target Validation | Compares the effect of the probe in wild-type cells versus cells lacking or having a mutated target protein. | Confirming that the biological effect of a probe is dependent on the presence of its intended target. |

Integration with Genetic Approaches for Target Validation

The validation of a biological target is a critical step in understanding the mechanism of action for any bioactive compound. nih.govwjbphs.com For a compound like this compound, identifying and validating its molecular targets within a biological system is essential for elucidating its pharmacological or toxicological pathways. Modern genetic techniques offer powerful tools for this purpose, moving beyond traditional assays to provide direct evidence of a target's role. wjbphs.comnih.gov

Genetic validation involves manipulating a biological system's genetic information to demonstrate that a specific gene, and by extension the protein it codes for, is directly involved in the observed effect of a compound. wjbphs.com Although specific studies applying these techniques to this compound are not prominent in publicly available research, the established methodologies provide a clear framework for future investigations.

Key genetic approaches applicable for validating the targets of this compound include:

CRISPR-Cas9 Gene Editing: This revolutionary tool allows for the precise knockout (disabling) or modification of a suspected target gene. biocompare.com If disabling the suspected target gene replicates or nullifies the phenotypic effect of this compound, it provides strong evidence for a direct interaction. CRISPR interference (CRISPRi) can also be used to suppress gene expression, which may better mimic the inhibitory action of a drug-like compound. biocompare.com

RNA Interference (RNAi): This technique uses small interfering RNAs (siRNAs) or short-hairpin RNAs (shRNAs) to silence the expression of a target gene at the mRNA level. Similar to CRISPR, observing the resulting phenotype can validate the target's role in the compound's mechanism.

Overexpression Studies: Conversely, if a target is suspected to be activated by the compound, genetically engineering cells or model organisms to overexpress the target protein can be performed. The system's response to the compound can then be assessed to see if it is potentiated.

Model Organism Analysis: Genetically tractable model organisms, such as the zebrafish (Danio rerio), are invaluable for in vivo target validation. biobide.com Their genetic similarity to humans, rapid development, and optical transparency allow for high-throughput screening and observation of a compound's effects in a whole-organism context. biobide.com

The integration of these genetic strategies with quantitative proteomics and metabolomics would provide a comprehensive view of the molecular pathways modulated by this compound, confirming its primary targets and revealing potential off-target effects.

Table 1: Comparison of Genetic Target Validation Methods

| Method | Principle | Application to this compound | Advantages | Limitations |

| CRISPR/Cas9 | DNA-level gene knockout or modification. biocompare.com | Permanently disable a putative target gene to see if the compound's effect is lost. | High precision; permanent knockout. biocompare.com | Potential for off-target edits; null phenotype may not mimic drug inhibition. biocompare.com |

| RNA Interference (RNAi) | Post-transcriptional silencing of target mRNA. nih.gov | Temporarily reduce the expression of a suspected target protein. | Transient and tunable gene knockdown. | Incomplete knockdown; potential off-target effects. |

| Model Organisms (e.g., Zebrafish) | In vivo gene manipulation and phenotypic observation. biobide.com | Assess the compound's effect in organisms with a modified target gene. | Whole-system biological relevance; suitable for high-throughput screening. biobide.com | Differences in physiology compared to mammals. |

Environmental Fate and Degradation Research

Photodegradation Kinetics and Mechanistic Pathways in Various Media

Photodegradation is the breakdown of molecules by light, a primary degradation pathway for chemicals released into the atmosphere or surface waters. The process involves the absorption of photons (UV or visible light), which excites the molecule and can lead to its decomposition. For aromatic aldehydes like this compound, photodegradation in air is likely initiated by reactions with hydroxyl radicals (•OH), while in water, both direct photolysis and indirect reactions with reactive oxygen species (ROS) like •OH and superoxide (B77818) radicals (O₂•⁻) can occur. mdpi.comacs.org

The general mechanism for photocatalytic degradation involves the generation of an electron-hole pair on a semiconductor surface (like TiO₂ in polluted water), leading to the formation of highly reactive radicals that can oxidize organic pollutants. nih.gov The aldehyde group is susceptible to oxidation, potentially leading to the formation of 2-(2,3-dimethylphenyl)propanoic acid as an initial intermediate. Further reactions could involve hydroxylation of the aromatic ring and eventual ring-cleavage, leading to smaller, more biodegradable compounds and ultimately mineralization to CO₂ and H₂O. nih.gov

Table 2: Potential Photodegradation Products and Pathways

| Medium | Proposed Mechanism | Potential Intermediates | Expected End Products |

| Aquatic | Direct photolysis; Indirect reaction with •OH radicals. acs.org | 2-(2,3-Dimethylphenyl)propanoic acid, hydroxylated aromatic derivatives. | Carbon dioxide, water, mineral salts. |

| Atmospheric | Reaction with photochemically generated •OH radicals. | Aromatic ring-cleavage products, smaller aldehydes and acids. | Carbon dioxide, water. |

Biotransformation Pathways and Metabolite Identification in Environmental Systems